![molecular formula C17H17FN6O2 B2509173 8-(2-((4-fluorophenyl)amino)éthyl)-1,7-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923683-55-0](/img/structure/B2509173.png)
8-(2-((4-fluorophenyl)amino)éthyl)-1,7-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C17H17FN6O2 and its molecular weight is 356.361. The purity is usually 95%.
BenchChem offers high-quality 8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- FDMEI a démontré une activité antivirale importante . Les chercheurs ont exploré son potentiel en tant qu'agent antiviral contre divers virus, y compris les virus à ARN et à ADN. Des recherches plus approfondies sur son mécanisme d'action et son efficacité contre des souches virales spécifiques sont en cours.
- Les dérivés de FDMEI ont été étudiés comme inhibiteurs de kinases. Par exemple, des dérivés de 8-amino-substitués de 2-phényl-2,7-naphtyridine-1(2H)-one ont été conçus et synthétisés, conduisant à la découverte d'un nouveau composé principal présentant une activité inhibitrice contre les kinases c-Kit et VEGFR-2 . De tels inhibiteurs de kinases jouent un rôle crucial dans les thérapies anticancéreuses ciblées.
- Les dérivés de FDMEI ont été évalués pour leurs propriétés antioxydantes. Ces composés présentent un potentiel de piégeage des radicaux libres, ce qui pourrait être bénéfique dans la lutte contre les maladies liées au stress oxydatif . Des études supplémentaires sont nécessaires pour explorer leur efficacité in vivo.
Activité Antivirale
Inhibition de la Kinase
Potentiel Antioxydant
En résumé, FDMEI et ses dérivés offrent une gamme diversifiée d'applications potentielles, allant des effets antiviraux et anticancéreux à l'inhibition des kinases et à l'activité antioxydante. La recherche continue permettra de découvrir d'autres utilisations thérapeutiques et d'améliorer notre compréhension de ce composé intrigant. 🌟
Propriétés
IUPAC Name |
6-[2-(4-fluoroanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-10-9-24-13-14(22(2)17(26)21-15(13)25)20-16(24)23(10)8-7-19-12-5-3-11(18)4-6-12/h3-6,9,19H,7-8H2,1-2H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXSEPIIOOSDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC=C(C=C4)F)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


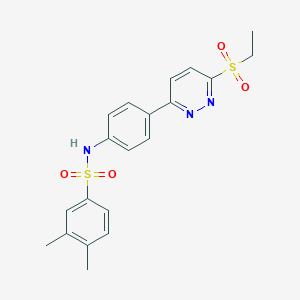
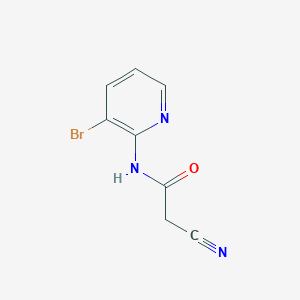

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)
![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)
![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)
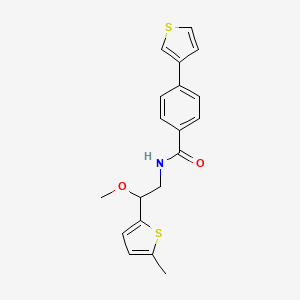
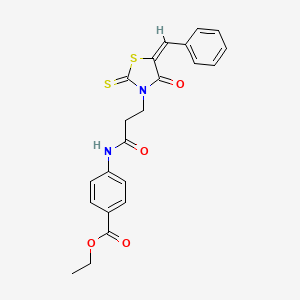
![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide](/img/structure/B2509108.png)
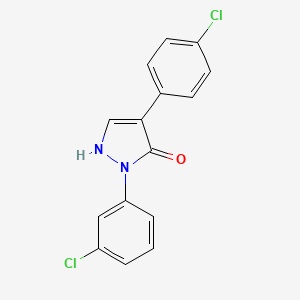

![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)
